![molecular formula C11H17NO3 B6633939 2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6633939.png)
2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid
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Overview
Description
2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid, also known as CDC-25, is a small molecule inhibitor that targets cell cycle regulators. It is an important research tool in the field of cancer biology and has shown promising results in preclinical studies. The purpose of
Mechanism of Action
2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid inhibits the activity of the 2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid phosphatase, which is responsible for dephosphorylating and activating the cyclin-dependent kinases (CDKs) that drive cell cycle progression. By inhibiting 2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid, 2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid prevents the activation of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in various types of cancer cells, including breast, lung, and colon cancer cells. 2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Advantages and Limitations for Lab Experiments
2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid is a valuable research tool for investigating the role of cell cycle regulators in cancer biology. Its selective cytotoxic effect on cancer cells and ability to enhance the efficacy of chemotherapy and radiation therapy make it a promising target for cancer therapy. However, 2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid is still in preclinical development and its efficacy and safety in humans have not been established.
Future Directions
Future research on 2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid should focus on optimizing its efficacy and safety for use in cancer therapy. This could involve developing more potent and selective inhibitors, as well as investigating potential combination therapies with other cancer drugs. Additionally, further studies are needed to elucidate the mechanisms of 2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid inhibition and its effects on cell cycle regulation in cancer cells.
Synthesis Methods
2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid can be synthesized through a multi-step process involving the reaction of various chemicals such as cyclopropylamine, 2,2-dimethylcyclopropanecarbonyl chloride, and glycine. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid has been extensively studied for its potential as a cancer therapeutic agent. It inhibits the activity of the 2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid phosphatase, which is overexpressed in many types of cancer and is involved in cell cycle regulation. Preclinical studies have shown that 2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid inhibition can induce cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.
properties
IUPAC Name |
2-[cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2)5-8(11)10(15)12(6-9(13)14)7-3-4-7/h7-8H,3-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIBOOAZGSNTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N(CC(=O)O)C2CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid |
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